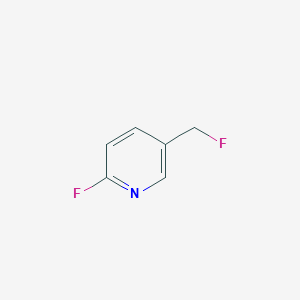

2-Fluoro-5-(fluoromethyl)pyridine

Description

Properties

Molecular Formula |

C6H5F2N |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

2-fluoro-5-(fluoromethyl)pyridine |

InChI |

InChI=1S/C6H5F2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 |

InChI Key |

YRKOJRNUMAAGGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CF)F |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 2 Fluoro 5 Fluoromethyl Pyridine and Its Analogues

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-fluoro-5-(fluoromethyl)pyridine (B6151442), owing to the electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine substituents, which activate the ring towards nucleophilic attack.

Regioselectivity in Halogen Displacement

In nucleophilic substitution reactions of 2-halopyridines, the attack of a nucleophile predominantly occurs at the C-2 and C-4 positions. For this compound, the fluorine atom at the C-2 position is the primary site for nucleophilic displacement. This regioselectivity is governed by the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The electron-withdrawing trifluoromethyl group at the C-5 position further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The reactivity of 2-fluoropyridines in SNAr reactions is notably higher than that of their 2-chloro analogues. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.govresearchgate.net This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which facilitates the initial nucleophilic attack.

Introduction of Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

The activated nature of the C-2 position in this compound allows for the introduction of a wide array of nucleophiles, leading to the synthesis of diverse derivatives.

Amines: The reaction of 2-fluoropyridines with amines is a common method for the synthesis of 2-aminopyridine (B139424) derivatives. Studies on the amination of 2-fluoro-5-halopyridines with adamantane (B196018) amines have shown that these compounds are more reactive than 2-fluoropyridine itself. researchgate.net This suggests that this compound would readily react with various primary and secondary amines to yield the corresponding N-substituted 2-aminopyridines. The reactions are often carried out under catalyst-free conditions or with palladium catalysis for less reactive amines. researchgate.net

Alcohols and Thiols: While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of 2-fluoropyridines in SNAr reactions indicates that alcohols and thiols can also be employed as nucleophiles. The reaction with alkoxides (from alcohols) and thiolates (from thiols) would proceed at the C-2 position to furnish 2-alkoxy- and 2-thiopyridine derivatives, respectively. The reaction conditions would typically involve a base to deprotonate the alcohol or thiol.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Fluoropyridine Analogues

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2-Fluoropyridine | Adamantane amines | N-(Pyridin-2-yl)adamantane amines | Catalyst-free, excess 2-fluoropyridine | researchgate.net |

| 2-Fluoro-5-halopyridines | Adamantane amines | N-(5-Halo-pyridin-2-yl)adamantane amines | Catalyst-free | researchgate.net |

| 2-Fluoropyridine | Sodium Ethoxide | 2-Ethoxypyridine | EtOH, 25°C | nih.govresearchgate.net |

Oxidation and Reduction Transformations

The pyridine core of this compound can undergo both oxidation at the nitrogen atom and reduction of the aromatic ring.

Formation of Pyridine N-Oxides

The pyridine nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of the N-oxide can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the oxidation of the pyridine nitrogen is a key step in the synthesis of the peptide deformylase inhibitor LBM415, which contains a 5-fluoro-2-pyridinyl moiety. researchgate.net Pyridine N-oxides can also serve as precursors for the regioselective introduction of functional groups. nih.gov

Derivatization to Partially or Fully Reduced Derivatives

The pyridine ring of trifluoromethylpyridine derivatives can be reduced under certain conditions. For example, unwanted chlorinated by-products from the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can be reduced back to 3-(trifluoromethyl)pyridine (B54556) via catalytic hydrogenolysis. nih.gov This indicates that the pyridine ring bearing a trifluoromethyl group is amenable to reduction. It is plausible that this compound could be similarly reduced to the corresponding piperidine (B6355638) derivative using appropriate reducing agents and conditions, such as catalytic hydrogenation at elevated pressure. Electrophilic fluorination of 1,2-dihydropyridines has also been shown to produce fluorinated dihydropyridines, which can subsequently eliminate hydrogen fluoride (B91410) to form substituted pyridines. nih.gov

Cross-Coupling Reactions for Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are applicable to halopyridines, including this compound. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups at the position of the halogen, significantly increasing molecular complexity.

The fluorine atom at the C-2 position of this compound can potentially participate in cross-coupling reactions, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds. However, advancements in catalyst systems have enabled the use of fluorinated compounds in cross-coupling reactions. mdpi.comclaremont.eduresearchgate.net More commonly, a bromo or iodo group would be introduced at a specific position on the pyridine ring to facilitate cross-coupling. For instance, a related compound, 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is utilized in Suzuki-Miyaura couplings, highlighting the utility of functionalized fluoropyridines in these transformations. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids has also been reported, demonstrating an alternative approach for the functionalization of the 2-position of the pyridine ring. bohrium.com

Table 2: Potential Cross-Coupling Reactions for Functionalization

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Potential Product | Reference |

| 2-Bromo-5-(fluoromethyl)pyridine | Arylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂) | 2-Aryl-5-(fluoromethyl)pyridine | claremont.edubohrium.com |

| This compound | Organozinc reagent | Pd catalyst | 2-Substituted-5-(fluoromethyl)pyridine | mdpi.comresearchgate.net |

| This compound-X-boronic acid ester (where X is another position) | Aryl/heteroaryl halide | Pd catalyst | Functionalized biaryl derivative |

Carbon-Carbon Bond Formation Methodologies

The fluorine atom at the C2 position of this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for constructing more complex molecular architectures.

Prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. wikipedia.orgwikipedia.orgnih.govbohrium.com The Suzuki-Miyaura coupling, for instance, involves the reaction of the fluoropyridine with an organoboron compound, such as a boronic acid or ester, to form biaryl or heteroaryl-aryl structures. nih.govbohrium.com The Heck reaction couples the fluoropyridine with an alkene to introduce a vinyl substituent. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the fluoropyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org

These transformations are typically catalyzed by palladium(0) complexes, often generated in situ from precursors like palladium(II) acetate (B1210297) or Pd(dppf)Cl₂, in the presence of a suitable base. nih.govrsc.org The choice of ligands, such as electron-rich, bulky phosphines, can be crucial for achieving high efficiency, especially with challenging substrates like electron-deficient aryl chlorides. rsc.org

Table 1: Overview of Potential Carbon-Carbon Bond Forming Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Pd(dppf)Cl₂, Na₃PO₄ | 2-Aryl/Heteroaryl-5-(fluoromethyl)pyridine |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-Vinyl-5-(fluoromethyl)pyridine derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 2-Alkynyl-5-(fluoromethyl)pyridine |

Functionalization via Organometallic Intermediates

Beyond cross-coupling reactions, the pyridine ring can be functionalized through the generation of organometallic intermediates, primarily organolithium species, via deprotonation. The resulting nucleophilic carbon center can then react with a wide range of electrophiles. For this compound, the vacant positions at C3, C4, and C6 are potential sites for metalation.

The regioselectivity of this deprotonation is heavily influenced by the directing and electronic effects of the existing substituents and the choice of the lithium base. znaturforsch.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used. researchgate.netresearchgate.net For related trifluoromethyl-substituted pyridines, it has been shown that the choice of reagent can allow for selective metalation at different positions. researchgate.net For instance, LDA tends to deprotonate at the most acidic position, which is often adjacent to an electron-withdrawing group, while bulkier bases or mixed-base systems can direct metalation to other sites. znaturforsch.comresearchgate.net Once formed, these lithiated intermediates can be trapped with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new functional groups.

Table 2: Functionalization via Lithiated Intermediates

| Position of Lithiation | Electrophile (E+) | Reagent (E-X) | Product Functional Group |

|---|---|---|---|

| C3, C4, or C6 | Proton (H+) | H₂O | -H (Deuteration if D₂O used) |

| C3, C4, or C6 | Carbonyl | Aldehyde (RCHO) / Ketone (R₂CO) | -CH(OH)R / -C(OH)R₂ |

| C3, C4, or C6 | Carboxyl | CO₂ | -COOH |

| C3, C4, or C6 | Iodo | I₂ | -I |

| C3, C4, or C6 | Trimethylsilyl | Me₃SiCl | -SiMe₃ |

Directed Aromatic Metalation Strategies

Directed aromatic metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to the organolithium reagent and directs deprotonation to an adjacent ortho position. baranlab.org

Regioselective Functionalization of Vacant Positions

In this compound, the fluorine atom at the C2 position can act as a weak directing group, potentially guiding metalation to the C3 position. However, the acidity of the ring protons at C3, C4, and C6 is also significantly influenced by the strong electron-withdrawing effects of both the C2-fluoro and C5-fluoromethyl substituents. The interplay of these factors determines the site of deprotonation.

The regioselective lithiation of halopyridines is a well-established method. researchgate.net For instance, treatment of 3-chloropyridine (B48278) with LDA results in selective lithiation at the C4 position. researchgate.net In the case of 2-substituted pyridines, metalation can often be directed to either the C3 or C6 position. researchgate.net For this compound, the likely sites of deprotonation are:

C6: This position is ortho to the ring nitrogen, and its proton is often the most acidic in pyridines lacking strong directing groups.

C3: This position is ortho to the C2-fluoro group, which can act as a directing group.

C4: Deprotonation at this site is also possible, influenced by the cumulative electron-withdrawing effects of the substituents.

The precise outcome often depends on a careful choice of the metalating agent (e.g., n-BuLi, LDA, or TMP-based reagents) and reaction conditions such as temperature and solvent. znaturforsch.comnih.gov This allows for the controlled, regioselective introduction of a wide array of functional groups at specific vacant positions on the pyridine ring.

Use of Directing and Activating Groups

The reactivity and functionalization of this compound are governed by the combined influence of its two fluorine-containing substituents, which serve as both directing and activating groups.

C2-Fluoro Group: This group has a dual role. Its high electronegativity activates the C2 position for nucleophilic aromatic substitution (SNAr), making it a good leaving group for cross-coupling reactions. Simultaneously, it can function as a directed metalation group (DMG), guiding lithiation to the ortho C3 position. harvard.edu

C5-Fluoromethyl Group (-CH₂F): This group is strongly electron-withdrawing through an inductive effect. This effect increases the acidity of all ring protons, facilitating deprotonation. It also further activates the pyridine ring towards nucleophilic attack, complementing the effect of the C2-fluoro group.

The synergy between the directing C2-fluoro group and the activating C2-fluoro and C5-fluoromethyl groups allows for a high degree of control over the regiochemical outcome of various functionalization reactions, making this scaffold a valuable and tunable platform for chemical synthesis.

Advanced Applications in Contemporary Chemical Research Excluding Prohibited Content

Role as a Versatile Synthetic Intermediate and Building Block

The strategic placement of fluorine atoms in 2-Fluoro-5-(fluoromethyl)pyridine (B6151442) makes it a highly versatile building block in organic synthesis. The fluorine atom on the pyridine (B92270) ring activates the molecule for certain reactions, while the fluoromethyl group can influence the electronic properties and biological activity of the final products.

Construction of Complex Organic Molecules

Fluorinated pyridines are valuable scaffolds for constructing complex organic molecules, particularly in medicinal chemistry and related fields. The high electronegativity of the fluorine atom on the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, which are significantly faster for 2-fluoropyridines compared to their 2-chloro analogues. acs.org This enhanced reactivity allows for the introduction of various functional groups under milder conditions, a crucial advantage when dealing with sensitive, complex substrates. acs.org

The utility of fluorinated pyridine building blocks is demonstrated in the synthesis of sophisticated molecules for high-tech applications. For instance, fluoromethyl- and fluoro-substituted thiazolyl-ethynyl-benzonitrile derivatives have been synthesized as high-affinity radioligands for imaging metabotropic glutamate (B1630785) subtype-5 receptors (mGluR5s) with positron emission tomography (PET). acs.org Furthermore, methods such as the electrophilic fluorination of dihydropyridines provide routes to create various 2-(fluoromethyl)pyridine (B67307) structures, expanding the toolbox for chemists to build complex, fluorine-containing molecules. mdpi.com The ability to selectively functionalize each position of the fluoropyridine ring through organometallic methods further underscores its role as a flexible and powerful building block for accessing a wealth of new compounds. researchgate.net

Precursor for Advanced Chemical Syntheses

Beyond its direct incorporation into target molecules, this compound and its isomers serve as critical precursors for more advanced chemical intermediates. Trifluoromethylpyridine (TFMP) derivatives are in high demand as starting materials for numerous products in the agrochemical and pharmaceutical industries. jst.go.jpnih.gov

For example, related structures can be transformed into other valuable intermediates. A patent describes a method for synthesizing (2-fluoro-6-(trifluoromethyl)pyridin-3-yl)methanol, which can be used in further synthetic applications. nus.edu.sg Another patented process outlines the preparation of 2-fluoro-5-formyl chloropyridine from 2-fluoro-5-methylpyridine. google.com This aldehyde derivative is a key intermediate that can be converted into hydrazides, acylhydrazones, and amides, which are important structural motifs in many pesticides and medicines. google.com These transformations highlight how the fluorinated pyridine core acts as a foundational structure that can be elaborated into a wide array of more complex and functionalized chemical entities.

Contributions to Agrochemical Research and Development

The inclusion of fluorine atoms and trifluoromethyl groups into organic molecules is a widely adopted strategy in modern agrochemical design to enhance efficacy, metabolic stability, and bioavailability. nih.gov The trifluoromethylpyridine (TFMP) scaffold, of which this compound is a member, is a key structural motif in a significant number of commercial crop protection products. jst.go.jpnih.gov

Development of Herbicidal Agents

The TFMP moiety is integral to the development of highly effective herbicides. jst.go.jp A prominent example is the aryloxyphenoxypropionate class of herbicides. While many commercial syntheses use the chlorinated analogue, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), as the key intermediate for herbicides like fluazifop-butyl, this demonstrates the power of the 5-(trifluoromethyl)pyridine core in achieving potent herbicidal activity. jst.go.jpnih.gov The introduction of this pyridine-based moiety was shown to be far superior to the corresponding benzene (B151609) analogue, improving translocation and herbicidal action against grass weeds. nih.gov The general class of pyridine carboxylic acids has also been investigated for synergistic herbicidal compositions. google.com

Synthesis of Fungicidal and Pesticidal Compounds

The versatility of the trifluoromethylpyridine structure extends to the creation of fungicides and insecticides. jst.go.jp Many modern pesticides incorporate pyridine derivatives to achieve high biological activity. nih.gov The TFMP structure is found in numerous commercial agrochemicals, including fungicides and insecticides. jst.go.jpwikipedia.org For instance, a patented method for producing 2-fluoro-6-(trifluoromethyl)pyridine, a constitutional isomer of the subject compound, explicitly identifies it as an intermediate for synthesizing methoxy (B1213986) acrylate (B77674) fungicides. google.com The chlorinated analogue, 2,5-CTF, is a precursor to the fungicide fluazinam (B131798) and the insecticide pyridalyl, further cementing the importance of this chemical class in developing a broad spectrum of crop protection agents. jst.go.jp

The following table lists some notable agrochemicals that contain the trifluoromethylpyridine (TFMP) structural motif.

| Compound Name | Type | Reference |

| Fluazifop-butyl | Herbicide | nih.gov |

| Fluazinam | Fungicide | wikipedia.org |

| Fipronil | Insecticide | wikipedia.org |

| Flonicamid | Insecticide | jst.go.jpgoogle.com |

| Picoxystrobin | Fungicide | wikipedia.org |

| Penthiopyrad | Fungicide | wikipedia.org |

| Pyroxsulam | Herbicide | jst.go.jp |

| Trifluralin | Herbicide | wikipedia.org |

Potential in Materials Science and Functional Materials Chemistry

The unique electronic properties conferred by fluorine and trifluoromethyl groups are not only beneficial for bioactive molecules but also for the development of advanced functional materials. jst.go.jp While direct applications of this compound in materials science are still emerging, research on related compounds highlights the potential of this structural class.

A significant area of interest is in organic light-emitting diodes (OLEDs). Research has shown that the attachment of trifluoromethyl substituents to pyridyl rings within facial tris-cyclometalated iridium(III) complexes allows for the systematic tuning of their photoluminescent properties. researchgate.net This modification can shift the phosphorescence energy, enabling color tuning of the emitted light from green to red. researchgate.net This capability is crucial for developing new phosphorescent materials for high-efficiency OLED displays and lighting. The electron-deficient nature of the fluorinated pyridine ring makes it an attractive building block for various electronic materials, including semiconductors. researchgate.net As the demand for novel functional materials grows, the specific electronic and physical characteristics of this compound make it a promising candidate for exploration in materials science research.

Exploration in Optoelectronic Applications

The distinct electronic properties of this compound, imparted by the presence of fluorine atoms, make it a candidate for research in optoelectronic materials. The fluorine atom, being the most electronegative element, can significantly influence the electron distribution within the pyridine ring. This modification of the electronic structure is a key area of exploration for developing novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

Research in this area is focused on synthesizing and characterizing derivatives of this compound to understand how its incorporation into larger molecular structures affects their photophysical properties. The primary goal is to create materials with enhanced charge transport capabilities, improved thermal stability, and desirable emission characteristics. While extensive research data on the specific performance of this compound in optoelectronic devices is still emerging, preliminary studies on related fluorinated pyridines suggest that the strategic placement of fluorine atoms can lead to materials with higher quantum efficiencies and longer operational lifetimes.

Design of High-Performance Chemical Materials

The development of high-performance materials is a critical area of modern chemical research, and fluorinated compounds play a pivotal role in this endeavor. The introduction of the fluoromethyl group (-CH2F) alongside a fluorine atom on the pyridine ring in this compound offers a unique combination of properties that are being explored for the creation of advanced polymers and materials.

The strong carbon-fluorine bond contributes to the high thermal and chemical stability of materials incorporating this moiety. This makes them suitable for applications where resistance to harsh environments is crucial. Researchers are investigating the use of this compound as a building block in the synthesis of specialty polymers. The polarity induced by the fluorine atoms can also influence the intermolecular interactions within the material, potentially leading to enhanced mechanical properties such as tensile strength and modulus.

The table below summarizes the key properties of this compound that are relevant to its application in high-performance materials.

| Property | Influence on Material Performance |

| High Thermal Stability | The strong C-F bond contributes to materials that can withstand high temperatures without degradation. |

| Chemical Inertness | The fluorine atoms protect the molecule from chemical attack, leading to durable and resistant materials. |

| Polarity | The electronegativity of fluorine creates a polar molecule, which can enhance intermolecular forces and improve mechanical strength. |

| Low Surface Energy | Fluorinated compounds often exhibit low surface energy, which can be utilized to create materials with hydrophobic or oleophobic properties. |

While the full potential of this compound in high-performance materials is still under active investigation, the foundational knowledge of fluorinated compounds suggests a promising future for its application in creating next-generation materials with superior properties.

Theoretical and Computational Studies of Fluorinated Pyridines

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of fluorinated pyridines. DFT calculations can provide accurate predictions of molecular geometries, electronic structures, and spectroscopic parameters, offering a molecular-level understanding of these complex systems. These computational approaches are essential for rationalizing experimental observations and guiding the design of new molecules with desired properties.

Molecular Geometry and Conformational Analysis

The first step in the computational study of a molecule like 2-fluoro-5-(fluoromethyl)pyridine (B6151442) involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. sigmaaldrich.com The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure on the potential energy surface.

For this compound, a key aspect of conformational analysis would be the orientation of the fluoromethyl (-CH2F) group relative to the pyridine (B92270) ring. The rotation around the C-C bond connecting the fluoromethyl group to the ring would be investigated to identify the most stable conformers and the energy barriers between them. For instance, studies on similar molecules have analyzed the rotational barriers and preferred conformations of substituted groups. semanticscholar.org

Table 1: Illustrative Optimized Geometric Parameters for a Fluorinated Pyridine Derivative

This table illustrates the type of data obtained from DFT-based geometry optimization. The values are representative of a substituted pyridine and not specific to this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C2-F | 1.363 |

| Bond Length (Å) | C5-C(H2F) | 1.510 |

| Bond Length (Å) | C(H2F)-F | 1.390 |

| Bond Angle (°) | N1-C2-C3 | 123.5 |

| Bond Angle (°) | C4-C5-C(H2F) | 121.0 |

| Dihedral Angle (°) | F-C(H2F)-C5-C4 | -60.0 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry is widely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. sigmaaldrich.com

For this compound, theoretical calculations of the vibrational frequencies would help in assigning the peaks observed in an experimental IR spectrum. researchgate.net Similarly, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The predicted spectra can be compared with experimental data to confirm the molecular structure.

Reaction Pathway Modeling and Activation Energy Calculations

Computational methods can be employed to model chemical reactions, providing insights into reaction mechanisms and kinetics. For a molecule like this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. DFT calculations are instrumental in locating transition state geometries and calculating these activation energies, thereby elucidating the most probable reaction pathways.

Analysis of Molecular Properties (e.g., Dipole Moment, Polarizability)

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. acs.org Both the dipole moment and polarizability are crucial for understanding intermolecular interactions and the bulk properties of a substance.

Table 3: Illustrative Calculated Molecular Properties for a Fluorinated Pyridine Derivative

This table shows examples of molecular properties that can be calculated. The values are illustrative and not specific to this compound.

| Property | Calculated Value (Illustrative) |

|---|---|

| Dipole Moment (Debye) | 2.5 D |

| Polarizability (a.u.) | 70 |

Structure-Reactivity Relationship Elucidation through Computational Chemistry

A primary goal of computational chemistry in this context is to establish clear structure-reactivity relationships. By systematically studying a series of related fluorinated pyridines, researchers can understand how the number and position of fluorine substituents influence the molecule's properties and chemical behavior.

For example, computational studies can quantify the electronic effects of the fluorine atom at the 2-position and the fluoromethyl group at the 5-position on the reactivity of the pyridine ring. This includes their influence on the electron density at different positions in the ring, which in turn affects the molecule's susceptibility to electrophilic or nucleophilic attack. Such insights are invaluable for the rational design of new pyridine derivatives with tailored reactivity for applications in drug discovery and materials science. chemicalbook.com

Analytical and Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Fluoro-5-(fluoromethyl)pyridine (B6151442) by probing the interaction of the molecule with electromagnetic radiation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the fluoromethyl group. The position and splitting pattern of these signals would be influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the pyridine ring.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments in the molecule. The carbons attached to fluorine atoms would exhibit characteristic splitting patterns (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show distinct signals for the fluorine atom on the pyridine ring and the fluorine atoms of the fluoromethyl group, with their chemical shifts and coupling constants providing crucial structural information.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound and Related Compounds This table is generated for illustrative purposes based on data from related compounds, as specific experimental data for this compound was not found.

| Compound | Nucleus | Chemical Shift (ppm) |

| 2-Fluoropyridine (B1216828) | ¹H | 8.230, 7.784, 7.182, 6.934 |

| ¹⁹F | -60.7 | |

| 2-(Trifluoromethyl)pyridine | ¹⁹F | Not specified |

Data for 2-Fluoropyridine sourced from ChemicalBook.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-F, C=C, C=N, and C-H vibrations. While a specific spectrum for this compound is not provided, data for the related compound 2-Fluoro-6-(trifluoromethyl)pyridine shows characteristic peaks that can be used for comparison. nih.gov

Table 2: IR Spectral Data for 2-Fluoro-6-(trifluoromethyl)pyridine This data is for a related compound and serves as an example of the expected spectral features.

| Technique | Source of Spectrum |

| FTIR | Bio-Rad Laboratories, Inc. nih.gov |

| ATR-IR | Bio-Rad Laboratories, Inc. nih.gov |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight. While experimental mass spectrometry data for the target compound is not available, predicted data for the isomeric compound 5-fluoro-2-(trifluoromethyl)pyridine (B1331599) suggests the expected mass-to-charge ratios for various adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for 5-fluoro-2-(trifluoromethyl)pyridine This data is for an isomeric compound and provides an indication of the expected m/z values.

| Adduct | m/z |

| [M+H]⁺ | 166.02744 uni.lu |

| [M+Na]⁺ | 188.00938 uni.lu |

| [M-H]⁻ | 164.01288 uni.lu |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and for its isolation.

Gas chromatography (GC) is a common technique for separating and analyzing volatile compounds. For this compound, which is a liquid at room temperature, GC can be used to determine its purity. tcichemicals.com Commercial suppliers often specify the purity of this compound as determined by GC. tcichemicals.com

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method could be developed for the analysis of this compound. For a related compound, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), a reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase has been described, which can be adapted for preparative separation and pharmacokinetic studies. nih.gov Such a method would be suitable for assessing the purity and isolating this compound.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for Fluorinated Pyridines

The synthesis of fluorinated pyridines, while established, is an area ripe for innovation, with a strong emphasis on developing more efficient, selective, and environmentally benign methodologies.

Traditional methods for producing compounds like 2-fluoro-5-(trifluoromethyl)pyridine (B1310066) often involve harsh conditions and hazardous reagents. For instance, a common industrial approach involves the vapor-phase chlorination/fluorination of picoline derivatives at high temperatures (over 300°C) using transition metal catalysts. nih.govjst.go.jp While effective, these methods can lead to multiple chlorinated byproducts and pose significant energy demands. nih.gov A patented method for preparing 2-fluoro-5-(trifluoromethyl)pyridine involves a two-step process: one-step chlorination of 3-picoline to produce a crude trichloromethyl pyridine (B92270) intermediate, followed by fluorination with anhydrous HF. google.com

Future research is increasingly focused on overcoming these limitations. Key areas of development include:

Direct C-H Fluorination: A significant advancement would be the selective introduction of fluorine directly onto the pyridine ring, bypassing the need for pre-functionalized substrates. While catalytic fluorination of unactivated sp3 C-H bonds remains a challenge, methods like silver(II) fluoride-mediated selective C-H fluorination of pyridines represent a promising, albeit currently limited, approach. dovepress.com

Late-Stage Fluorination: The ability to introduce fluorine atoms into complex molecules at a late stage of a synthetic sequence is highly desirable in drug discovery. acs.org Research into robust methods for late-stage, site-specific fluorination of pyridine rings will continue to be a valuable pursuit. acs.org

Flow Chemistry and Microreactors: The use of continuous flow reactors offers potential for improved safety, efficiency, and scalability in fluorination reactions, which are often highly exothermic.

Biocatalysis: The use of enzymes to catalyze fluorination reactions is a nascent but exciting field that could offer unparalleled selectivity and sustainability.

Exploration of Expanded Non-Biological Applications

While the primary applications of fluorinated pyridines are in the life sciences, there is growing interest in their use in materials science and other non-biological fields. The unique electronic properties conferred by fluorine atoms make these compounds attractive for a range of applications.

The reactivity of perfluoropyridine towards nucleophilic aromatic substitution (SNAr) highlights the potential of highly fluorinated pyridines as building blocks for complex chemical systems. nih.gov This reactivity can be harnessed to create novel polymers and network materials with enhanced thermal stability, chemical resistance, and specific electronic properties. nih.gov

Future research in this area could focus on:

Organic Electronics: Investigating the use of 2-fluoro-5-(fluoromethyl)pyridine (B6151442) and its derivatives in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Advanced Polymers: Creating novel fluoropolymers with tailored properties for applications in demanding environments, such as aerospace, electronics, and coatings.

Liquid Crystals: Exploring the potential of fluorinated pyridines to create new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Integration of Green Chemistry Principles in Industrial and Laboratory Synthesis

The principles of green chemistry are increasingly influencing the design of chemical syntheses, and the production of fluorinated pyridines is no exception. dovepress.com The goal is to develop processes that are not only efficient but also minimize waste, reduce energy consumption, and utilize less hazardous substances.

Key strategies for integrating green chemistry into the synthesis of compounds like this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a recyclable medium in one-pot, four-component coupling reactions to produce pyridine derivatives is a step in this direction. acs.org

Catalysis: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, thereby reducing waste and improving process efficiency. Rh(III)-catalyzed C-H functionalization for the synthesis of 3-fluoropyridines is an example of a modern catalytic approach. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. acs.org Studies have shown that microwave irradiation can lead to higher yields and shorter reaction times compared to conventional heating methods for pyridine synthesis. acs.orgnih.gov

The table below summarizes some of the emerging synthetic strategies and their alignment with green chemistry principles.

| Synthetic Strategy | Key Features | Green Chemistry Advantages |

| Direct C-H Fluorination | Introduction of fluorine without pre-functionalization. dovepress.com | Higher atom economy, fewer synthetic steps. |

| Late-Stage Fluorination | Introduction of fluorine at the end of a synthesis. acs.org | Increased efficiency in creating molecular diversity for screening. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. acs.org | Reduced reaction times, lower energy consumption. acs.orgnih.gov |

| One-Pot Multicomponent Reactions | Combining multiple reaction steps in a single vessel. acs.org | Reduced solvent use, less purification, increased efficiency. acs.org |

| Use of Greener Solvents | Employing environmentally benign and recyclable solvents like TFE. acs.org | Reduced environmental impact, potential for solvent recycling. |

The continued development of such innovative and sustainable approaches will be crucial for the future of fluorinated pyridine chemistry, enabling the creation of novel molecules for a wide range of applications while minimizing the environmental footprint of their production.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-5-(fluoromethyl)pyridine, and what reaction conditions optimize yield?

- Methodological Answer : A widely used approach involves nucleophilic substitution or cross-coupling reactions. For example, 6-bromopyridin-3-ol can react with fluorinated reagents (e.g., 2-fluoro-5-(trifluoromethyl)pyridine) under basic conditions. Typical conditions include cesium carbonate or potassium carbonate as a base, dimethyl sulfoxide (DMSO) as a solvent, and temperatures between 65–100°C to promote reactivity while minimizing side reactions . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of substrate to fluorinating agent) and using inert atmospheres (e.g., nitrogen) can improve yields up to 70–80% .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry and bond angles. For example, orthorhombic crystal systems (space group Pca21) with unit cell parameters a = 20.365 Å, b = 3.8303 Å, c = 11.4835 Å have been reported for fluorinated pyridines .

- NMR spectroscopy : Use NMR to identify fluorine environments (δ ~ -60 to -120 ppm for CF/CF groups) and NMR to confirm methylene proton splitting patterns .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of fluorine substitution on ring electron density .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard mitigation : Use fume hoods, flame-resistant lab coats, and nitrile gloves. The compound is classified under GHS Category 3 (flammable liquid, H225) and may cause skin sensitization (H317) .

- Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the para position. For example:

- Catalytic strategies : Use palladium catalysts (e.g., Pd(PPh)) with ligands like XPhos to enhance C–H activation at the 4-position .

- Directed metalation : Introduce directing groups (e.g., boronate esters) at the 3-position to enable selective functionalization via Suzuki-Miyaura coupling .

Q. What computational tools are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding affinities to target proteins (e.g., kinases or GPCRs). Focus on fluorine’s role in enhancing ligand-receptor interactions via polar interactions .

- ADMET prediction : Employ SwissADME to assess pharmacokinetic properties. Fluorine atoms improve metabolic stability but may reduce solubility; logP values >2.5 suggest lipophilicity .

Q. How do structural modifications (e.g., trifluoromethyl vs. fluoromethyl groups) impact reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilicity : Trifluoromethyl groups increase electron deficiency, accelerating oxidative addition in Pd-catalyzed couplings. For example, 2-fluoro-5-(trifluoromethyl)pyridine reacts 2–3× faster in Stille couplings than its fluoromethyl analog .

- Steric effects : Fluoromethyl groups reduce steric hindrance, enabling higher yields in Buchwald-Hartwig aminations (e.g., 85% yield with BrettPhos Pd G3 vs. 65% for trifluoromethyl analogs) .

Q. How can contradictory data on fluoropyridine stability under acidic/basic conditions be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.